molecular formula C22H26N2O5 B2567178 3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922054-81-7

3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2567178
CAS No.: 922054-81-7
M. Wt: 398.459
InChI Key: XKURHAOXBCCFNO-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with ethoxy groups and a tetrahydroquinoline moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-amino-1,2,3,4-tetrahydroquinoline under basic conditions to form the desired benzamide. Common bases used include triethylamine or pyridine.

    Cyclization and Oxidation: The intermediate product undergoes cyclization and oxidation to form the final compound. This step may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.

    Substitution: The ethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxyl or amine-substituted derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects. Its structural features suggest potential interactions with biological targets like enzymes, receptors, or DNA.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-Triethoxybenzoic acid: Lacks the tetrahydroquinoline moiety.

    2-Amino-1,2,3,4-tetrahydroquinoline: Lacks the benzamide core.

Uniqueness

3,4,5-Triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the combination of its ethoxy-substituted benzamide core and the tetrahydroquinoline moiety. This combination may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-27-18-12-15(13-19(28-5-2)21(18)29-6-3)22(26)23-16-8-9-17-14(11-16)7-10-20(25)24-17/h8-9,11-13H,4-7,10H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKURHAOXBCCFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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